(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide
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Description
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide is a useful research compound. Its molecular formula is C62H94N16O11 and its molecular weight is 1239.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Fungicide Development
- Synthesis and Fungicidal Activity of Amino Acid Derivatives : Novel amino acid derivatives have been synthesized and evaluated for their fungicidal activities, particularly against Phytophthora capsici. These derivatives, designed using natural and non-natural amino acids, exhibit significant activity, suggesting their potential as lead compounds for developing new fungicides (Tian et al., 2021).
Contributions to Antifungal Peptide Design
- Antifungal Tripeptides : Computational peptidology, supported by conceptual density functional theory, has been employed to study new antifungal tripeptides. This research offers insights into the molecular properties and structures of these peptides, which could inform drug design processes (Flores-Holguín et al., 2019).
Drug Development and Optimization
- Pharmacological Characterization of κ-Opioid Receptor Antagonists : The paper details the development of a novel antagonist with high affinity for κ-opioid receptors, indicating its therapeutic potential in treating depression and addiction disorders (Grimwood et al., 2011).
Analytical Techniques in Drug Analysis
- Spectrophotometric Determination of ACE Inhibitors : This study introduces a simple, sensitive, and accurate spectrophotometric method for analyzing antihypertensive agents, showcasing a methodology that could be adapted for other complex molecules (El-Dien et al., 2012).
Insights into Chemical Synthesis and Molecular Interaction
- Synthesis of HIV Protease Inhibitor Precursors : Research into the stereoselective synthesis of fosamprenavir precursors highlights methods for creating complex molecules with specific stereochemical configurations, relevant for developing targeted therapies (Panov et al., 2013).
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H94N16O11/c1-5-42(59(88)78-24-12-17-48(78)57(86)74-44(16-11-23-70-61(67)68)53(82)73-43(52(64)81)15-10-22-69-60(65)66)72-55(84)47(30-49(63)79)76-58(87)51(35(3)4)77-56(85)46(28-36-13-8-7-9-14-36)75-54(83)45(29-37-18-20-41(21-19-37)89-6-2)71-50(80)34-62-31-38-25-39(32-62)27-40(26-38)33-62/h7-9,13-14,18-21,35,38-40,42-48,51H,5-6,10-12,15-17,22-34H2,1-4H3,(H2,63,79)(H2,64,81)(H,71,80)(H,72,84)(H,73,82)(H,74,86)(H,75,83)(H,76,87)(H,77,85)(H4,65,66,69)(H4,67,68,70)/t38?,39?,40?,42-,43-,44-,45+,46-,47-,48-,51-,62?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXYSBQMSSPQTG-GZHSKDTOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OCC)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=C(C=C3)OCC)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H94N16O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1239.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.